1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine hydrochloride
Description
Parent Compound: 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine
The parent compound 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine represents a sophisticated example of substituted aromatic amine chemistry, featuring a piperazine ring directly attached to a trisubstituted benzene ring. The molecular formula C₁₁H₁₄FN₃O₂ indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 239.25 grams per mole. The International Union of Pure and Applied Chemistry nomenclature systematically describes this compound as 1-(4-fluoro-5-methyl-2-nitrophenyl)piperazine, reflecting the specific positioning of each substituent on the aromatic ring relative to the piperazine attachment point.
The structural architecture of this compound can be understood through its Simplified Molecular Input Line Entry System representation: CC1=CC(=C(C=C1F)N+[O-])N2CCNCC2, which encodes the complete connectivity pattern including the aromatic substitution pattern and the saturated six-membered heterocycle. The compound was first documented in chemical databases in October 2011 and has undergone multiple structural refinements, with the most recent modification occurring in May 2025. The International Chemical Identifier key WIKMQZJCOQEDJF-UHFFFAOYSA-N provides a unique hash representation of the molecular structure that enables precise identification across various chemical databases and computational platforms.
The electronic structure of the parent compound exhibits interesting features arising from the electron-withdrawing nitro group positioned ortho to the piperazine attachment site and the electron-donating methyl group located meta to the same position. The fluorine substituent, positioned para to the piperazine ring, contributes additional electronic complexity through its strong electron-withdrawing inductive effect coupled with its moderate resonance donation capability. These electronic interactions create a complex substituent pattern that significantly influences the compound's reactivity profile and molecular properties.
Table 1: Fundamental Molecular Properties of 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄FN₃O₂ | |
| Molecular Weight | 239.25 g/mol | |
| PubChem Compound Identifier | 53396470 | |
| International Chemical Identifier Key | WIKMQZJCOQEDJF-UHFFFAOYSA-N | |
| Simplified Molecular Input Line Entry System | CC1=CC(=C(C=C1F)N+[O-])N2CCNCC2 | |
| Database Creation Date | October 30, 2011 | |
| Last Structural Modification | May 24, 2025 |
Hydrochloride Salt Formation
The hydrochloride salt formation of 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine represents a fundamental acid-base reaction that significantly alters the compound's physical and chemical properties. The protonation process involves the interaction of the basic piperazine nitrogen with hydrochloric acid, resulting in the formation of 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine hydrochloride with the molecular formula C₁₁H₁₅ClFN₃O₂ and an increased molecular weight of 275.71 grams per mole. This transformation represents the addition of a hydrogen chloride molecule to the parent compound, fundamentally changing its ionization state and physicochemical characteristics.
The salt formation process follows classical amine chemistry principles, where the lone pair of electrons on the piperazine nitrogen atom coordinates with the proton from hydrochloric acid, creating a positively charged ammonium ion balanced by the chloride counterion. This ionic character dramatically enhances the compound's water solubility and crystallization properties compared to the free base form. The hydrochloride salt exhibits a well-defined melting point range of 272-274 degrees Celsius, indicating high purity and crystalline order in the solid state. The formation of the hydrochloride salt also introduces additional intermolecular interactions through hydrogen bonding between the protonated nitrogen and the chloride ion, as well as potential hydrogen bonding with water molecules in hydrated crystal forms.
Properties
IUPAC Name |
1-(4-fluoro-5-methyl-2-nitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2.ClH/c1-8-6-10(14-4-2-13-3-5-14)11(15(16)17)7-9(8)12;/h6-7,13H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHAPVZARCLESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-66-6 | |
| Record name | Piperazine, 1-(4-fluoro-5-methyl-2-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine hydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's unique structural features, including a fluorine atom and a nitro group, contribute to its biological activity, particularly in the modulation of neurotransmitter systems and potential anti-cancer properties.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHClF NO
- Molecular Weight : 263.68 g/mol
The presence of the piperazine ring allows for interactions with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine moiety is known to modulate the activity of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders. Additionally, the nitrophenyl group may enhance binding affinity to specific targets, influencing the compound's pharmacokinetics and dynamics.
Biological Activity Overview
- Antidepressant Effects : Research indicates that compounds with similar piperazine structures exhibit antidepressant-like effects in animal models by enhancing serotonergic transmission. The specific substitution pattern of this compound may further potentiate these effects.
- Antitumor Activity : Preliminary studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine have demonstrated cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells .
- Cholinesterase Inhibition : Some studies suggest that derivatives of piperazine can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. While specific data on this compound's AChE inhibition is limited, related compounds have shown promising results .
Table 1: Biological Activities of Related Piperazine Derivatives
Case Study: Antidepressant-Like Activity
A study involving the administration of similar piperazine derivatives demonstrated significant antidepressant-like effects in rodents. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting that this compound may also exhibit similar properties .
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies have shown that piperazine derivatives can effectively inhibit the growth of cancer cells. For example, compounds with structural similarities to 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine were tested against HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines, revealing significant cytotoxic effects at low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Key Observations :
- Substituent position : The 2-nitro group in the target compound may sterically hinder interactions compared to para-substituted analogues (e.g., 4-nitrophenyl in ).
- Synthetic efficiency : High yields (>90%) are achieved for analogues via condensation reactions using K₂CO₃ or Na₂CO₃ as bases .
Pharmacological Activity
2.2.1. Serotonin Receptor Affinity
- TFMPP and mCPP : Act as 5-HT₁B/₁C agonists, suppressing locomotor activity in rats via 5-HT receptor activation . TFMPP exhibits ~65-fold selectivity for 5-HT₁B over 5-HT₁A receptors .
- Target compound : The nitro group may reduce 5-HT₁B affinity compared to TFMPP but could enhance interactions with 5-HT₂A/₂C receptors, similar to MK-212 or DOI .
- 1-(4-Chlorophenyl)piperazine: Shows potent antibacterial activity against S.
2.2.2. Antimicrobial Activity
| Compound | Antimicrobial Activity (Zone of Inhibition) | Key Strains Targeted |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Excellent (vs. S. aureus) | Gram-positive bacteria |
| 1-(4-Methylphenyl)piperazine | Moderate (vs. P. aeruginosa) | Gram-negative bacteria |
| Target compound | Hypothesized broad-spectrum activity | Likely both Gram ± |
Rationale : The nitro group in the target compound may enhance membrane penetration, while the methyl and fluoro groups could stabilize interactions with bacterial enzymes .
Metabolic and Behavioral Effects
- TFMPP/mCPP : Reduce locomotor activity via 5-HT₁C receptors; effects are modulated by chronic 5-HT neurotransmission changes .
- 1-(2-Methoxyphenyl)piperazine derivatives : Exhibit variable effects on sympathetic nerve discharge (SND), with some increasing and others decreasing activity .
- Target compound : The 5-methyl group may reduce metabolic degradation compared to chlorinated analogues, prolonging bioavailability.
Preparation Methods
Nitration of Fluoromethylbenzene Precursors
The initial step involves regioselective nitration of fluoromethyl-substituted benzene derivatives under mild conditions to avoid over-nitration and degradation.
- Mild nitration is performed using a nitrating solution such as 15% nitric acid in acetic acid at low temperatures (0 °C).
- The reaction yields 4-fluoro-5-methyl-2-nitrophenol or related nitro derivatives with moderate to good yields (~60%).
- The nitration is controlled to isolate the mono-nitro product, avoiding dinitro side-products.
- Purification is achieved by flash column chromatography using silica gel and solvent systems such as 10% methanol in dichloromethane.
Piperazinylation (Nucleophilic Aromatic Substitution)
The nitro-substituted fluorobenzene intermediate undergoes nucleophilic aromatic substitution with piperazine to introduce the piperazinyl group at the 1-position.
- The reaction is typically carried out by refluxing the nitro compound with an excess of piperazine or substituted piperazine in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).
- Reaction times range from 2 to 6 hours under reflux conditions.
- Potassium carbonate or other bases may be used to facilitate the substitution.
- After completion, the reaction mixture is worked up by extraction with dichloromethane and water, followed by drying and concentration.
- Purification is performed by flash chromatography to isolate the desired piperazine-substituted nitrobenzene.
Formation of Hydrochloride Salt
- The free base of 1-(4-fluoro-5-methyl-2-nitrophenyl)piperazine is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent such as ethanol.
- This step enhances the compound's stability and facilitates handling and storage.
- The hydrochloride salt typically crystallizes with a melting point around 272–274 °C.
Optional Reduction Steps (If Applicable)
- In some synthetic routes, reduction of the nitro group to an amine may be performed using catalytic hydrogenation with palladium on activated charcoal under hydrogen atmosphere.
- Conditions include room temperature to mild heating in ethanol or methanol for several hours.
- This step is optional and depends on the target compound's desired functional groups.
Detailed Reaction Conditions and Yields
Purification Techniques
- Flash column chromatography on silica gel is the standard purification method.
- Solvent systems commonly used include dichloromethane/methanol mixtures with varying ratios.
- Recrystallization from ethanol is employed for final purification of hydrochloride salts.
- Drying agents such as sodium sulfate are used to remove residual moisture from organic layers.
Summary of Research Findings
- Mild nitration conditions are favored to achieve regioselective substitution and high purity of nitro intermediates.
- Piperazinylation proceeds efficiently under reflux with excess piperazine, often yielding above 85%.
- Formation of the hydrochloride salt is straightforward and yields a stable crystalline product.
- Catalytic hydrogenation is a reliable method for reducing nitro groups when amine derivatives are required.
- The overall synthetic route is robust, scalable, and suitable for producing the compound with high purity and reproducibility.
Q & A
Basic: What are the key considerations for synthesizing 1-(4-Fluoro-5-methyl-2-nitrophenyl)piperazine hydrochloride with high purity?
Methodological Answer:
- Step 1: Precursor Selection
Use fluorinated nitrobenzene derivatives (e.g., 4-fluoro-5-methyl-2-nitrobenzene) and piperazine as starting materials. Ensure stoichiometric control to avoid side reactions, particularly nitration or demethylation . - Step 2: Coupling Conditions
Optimize reaction temperature (typically 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution between the aryl halide and piperazine. Monitor pH to stabilize the hydrochloride salt . - Step 3: Purification
Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve ≥95% purity. Verify via HPLC (C18 column, UV detection at 240–290 nm) .
Basic: How can researchers characterize the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility Profiling
Use shake-flask method: Dissolve the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λmax ~240–288 nm) . - Stability Assessment
Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via TLC or LC-MS. Hydrolysis of the nitro group or piperazine ring oxidation are common degradation pathways; adjust storage to inert atmospheres (-20°C, argon) .
Advanced: How can computational methods predict the reactivity of the nitro group in this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- DFT Calculations
Use Gaussian or ORCA software to model the electron-withdrawing effect of the nitro group. Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with analogs (e.g., 1-(4-chlorophenyl)piperazine) to predict metabolic or binding interactions . - Molecular Dynamics (MD) Simulations
Simulate interactions with biological targets (e.g., serotonin receptors) using GROMACS. Focus on nitro group orientation and hydrogen bonding with active-site residues (e.g., Asp155 in 5-HT2A) .
Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Bridging
Measure plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes). Low bioavailability in vivo may arise from rapid glucuronidation; consider prodrug strategies . - Dose-Response Re-evaluation
Replicate in vitro assays (e.g., cAMP inhibition in HEK293 cells) with adjusted concentrations reflecting in vivo exposure levels. Use allometric scaling for interspecies differences .
Advanced: How can researchers design a robust analytical workflow to detect trace impurities in this compound?
Methodological Answer:
- LC-MS/MS Method Development
Column: HILIC (for polar impurities). Mobile phase: Acetonitrile/0.1% formic acid. Monitor for synthesis byproducts (e.g., des-fluoro analogs) using MRM transitions . - Forced Degradation Studies
Expose the compound to oxidative (H2O2), thermal (60°C), and photolytic (ICH Q1B) stress. Identify degradation markers via high-resolution MS (Orbitrap) and NMR (1H/19F) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements
Use nitrile gloves, lab coat, and goggles. Handle in a fume hood to avoid inhalation of fine particles . - Spill Management
Neutralize with 10% sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste (EPA D003) .
Advanced: How can isotopic labeling (e.g., ²H or ¹⁵N) aid in metabolic pathway tracing for this compound?
Methodological Answer:
- Synthesis of Labeled Analog
Introduce ¹⁵N into the piperazine ring via reductive amination using ¹⁵NH4Cl. Confirm incorporation via ESI-MS and ¹⁵N NMR . - In Vivo Tracking
Administer the labeled compound to rodent models. Use LC-MS to trace metabolites (e.g., nitro-reduced amines) in plasma and urine. Quantify isotopic enrichment with Skyline software .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 299.75 g/mol | |
| UV-Vis λmax | 239, 288 nm | |
| Recommended Storage | -20°C, desiccated, inert atmosphere | |
| Common Degradation Pathway | Nitro group reduction |
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
